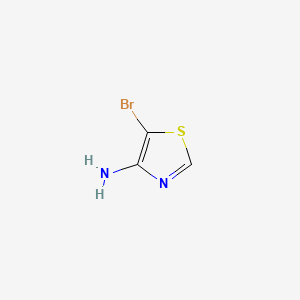

5-Bromothiazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c4-2-3(5)6-1-7-2/h1H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJOMPKCVCVOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743162 | |

| Record name | 5-Bromo-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353101-50-4 | |

| Record name | 5-Bromo-4-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353101-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 5 Bromothiazol 4 Amine

The physical and chemical properties of 5-Bromothiazol-4-amine are crucial for its handling, storage, and application in synthesis.

| Property | Value |

| Molecular Formula | C₃H₃BrN₂S |

| Molecular Weight | 179.04 g/mol biosynth.com |

| Appearance | White to tan powder or crystals americanelements.com |

| Melting Point | ~165 °C / 329 °F fishersci.com |

| Solubility | Soluble in some organic solvents cymitquimica.com |

Note: Some properties, such as boiling point and precise solubility in various solvents, are not widely reported in publicly available literature.

Synthesis and Manufacturing Processes

The synthesis of 5-Bromothiazol-4-amine can be achieved through various laboratory-scale methods. A common approach involves the direct bromination of a suitable aminothiazole precursor.

For example, the synthesis of the related compound 2-amino-5-bromothiazole-4-carboxylic acid involves dissolving 2-aminothiazole-4-carboxylic acid in a solvent like dimethylformamide (DMF) and then adding a brominating agent such as N-bromosuccinimide (NBS) at a controlled temperature. chemicalbook.com Similarly, 2-amino-4-(5-acetylaminomethyl-2-thienyl)thiazole can be brominated using bromine in acetic acid. prepchem.com Another method describes the reaction of a 2-amino-thiazole derivative with bromine in DMF, followed by the addition of a base. jocpr.com

Purification of the final product is typically achieved through recrystallization from a suitable solvent mixture, such as DMF and water, or by column chromatography. jocpr.com

Chemical Reactivity and Derivatization

The reactivity of 5-Bromothiazol-4-amine is dominated by the two key functional groups: the amino group and the bromo substituent.

The amino group can undergo a variety of reactions, including:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a wide range of nucleophiles.

The bromine atom at the 5-position is susceptible to:

Nucleophilic Aromatic Substitution (SNAr): The bromine can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, under appropriate reaction conditions.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings to form new carbon-carbon bonds, allowing for the introduction of aryl, vinyl, or alkynyl groups.

This dual reactivity allows for the sequential or simultaneous modification of the molecule at two different positions, making it a powerful tool for building molecular complexity.

Applications in Organic Synthesis

De Novo Synthesis of the Thiazole Core Bearing a 4-Amine Functionality

The foundational step in obtaining this compound is the creation of the thiazole ring itself, incorporating an amino group at the 4-position. This is typically achieved through cyclization reactions that bring together the necessary atoms to form the heterocyclic core.

Cyclization Reactions for Thiazole Ring Formation

The formation of the thiazole ring is a critical step, with several established methods available to chemists.

The Hantzsch thiazole synthesis and its variations represent a cornerstone for the formation of the thiazole nucleus. jpionline.orgmdpi.com This method classically involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea (B124793). jpionline.orgtandfonline.com The reaction of α-haloketones or α-haloaldehydes with thiourea is particularly efficient for producing 2-aminothiazoles with minimal by-products. tandfonline.com The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring by choosing appropriately substituted starting materials. jpionline.org For instance, the reaction can be extended to α-halocyclic, acyclic, polycyclic, and aryl ketones with substituted thioureas. jpionline.org While traditionally conducted with heating, microwave-assisted Hantzsch synthesis has emerged as a more efficient alternative, often leading to higher yields in shorter reaction times. nih.gov

A representative Hantzsch-type synthesis involves heating a mixture of a ketone, thiourea, and iodine overnight. jpionline.org The crude product is then worked up to isolate the desired 2-amino-4-substituted phenyl thiazole. jpionline.org

Table 1: Hantzsch-Type Synthesis of Thiazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product Type | Reference |

| α-Haloketone | Thiourea | Iodine | Overnight heating | 2-Amino-4-substituted phenyl thiazole | jpionline.org |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted thioureas | - | Microwave heating, 90 °C, 30 min in methanol (B129727) | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | nih.gov |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and substituted benzaldehydes | Silica (B1680970) supported tungstosilicic acid | Conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | mdpi.com |

Beyond the Hantzsch synthesis, other cyclization methods provide access to the thiazole core. The Cook-Heilbron thiazole synthesis, for example, yields 5-aminothiazoles by reacting α-aminonitriles or aminocynoacetates with reagents like dithioacids or carbon disulfide under mild conditions. jpionline.org Another approach involves the reaction of thioamides with α-halocarbonyl compounds. tandfonline.com

Recent advancements have introduced novel metal-catalyzed cyclizations. For instance, a copper-catalyzed reaction of oxime acetates with isothiocyanates provides 4-substituted and 4,5-disubstituted 2-aminothiazoles under mild conditions. organic-chemistry.org Palladium(II) acetate (B1210297) can catalyze the construction of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate (B1210189). organic-chemistry.org Furthermore, trifluoromethanesulfonic acid (TfOH) catalyzes the coupling of α-diazoketones with thioureas to form 2,4-disubstituted thiazole derivatives. organic-chemistry.org

Hantzsch-Type Condensations and Variants

Introduction of the 4-Amino Group

The amino group at the 4-position of the thiazole ring is a key functional handle. In many synthetic strategies, this group is incorporated directly during the cyclization process, as seen in the Hantzsch synthesis using thiourea which yields 2-aminothiazoles. jpionline.orgtandfonline.com For the synthesis of 4-aminothiazoles specifically, the starting materials for cyclization would need to be chosen accordingly. For example, the Cook-Heilbron synthesis provides a direct route to 5-aminothiazoles. jpionline.org

Bromination Strategies at the 5-Position of Thiazol-4-amine (B91535) Precursors

Once the thiazol-4-amine core is synthesized, the next crucial step is the regioselective introduction of a bromine atom at the 5-position. The electronic properties of the thiazole ring dictate that electrophilic substitution, such as bromination, preferentially occurs at the C5 position. fabad.org.tr

Direct Halogenation Methods

Direct halogenation of the pre-formed thiazole ring is a common and effective strategy. The reaction of 2-aminothiazoles with elemental bromine or other brominating agents can lead to the desired 5-bromo derivative. For instance, treating 2-amino-4-(5-acetylaminomethyl-2-thienyl)thiazole with a solution of bromine in acetic acid at room temperature yields the corresponding 5-bromothiazole hydrobromide. prepchem.com

Another method involves the use of N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). The reaction of 2-aminothiazole-4-carboxylic acid with NBS at 0°C results in the formation of 2-amino-5-bromothiazole-4-carboxylic acid. chemicalbook.com Copper(II) bromide (CuBr2) has also been employed for the regioselective bromination of 2-amino-1,3-thiazoles at the 5-position at room temperature in acetonitrile (B52724). nih.gov

It has been observed that the bromination of certain 2-aminothiazole (B372263) derivatives in DMF occurs regioselectively at the C5 position of the thiazole ring. researchgate.net

Table 2: Bromination of Thiazole Derivatives

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Reference |

| 2-Amino-4-(5-acetylaminomethyl-2-thienyl)thiazole | Bromine | Acetic Acid | Room temperature | 2-Amino-4-(5-acetylaminomethyl-2-thienyl)-5-bromothiazole hydrobromide | prepchem.com |

| 2-Aminothiazole-4-carboxylic acid | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 0°C | 2-Amino-5-bromothiazole-4-carboxylic acid | chemicalbook.com |

| 2-Amino-1,3-thiazoles | Copper(II) bromide (CuBr2) | Acetonitrile | Room temperature | 5-Bromo-2-amino-1,3-thiazoles | nih.gov |

Regioselective Bromination Techniques

The direct bromination of 2-aminothiazoles preferentially occurs at the C5 position, which is the most nucleophilic site. researchgate.netjocpr.com This inherent reactivity allows for the regioselective synthesis of 5-bromo-2-aminothiazole derivatives.

A common method for the synthesis of this compound and its derivatives involves the electrophilic bromination of a corresponding thiazol-4-amine precursor. For instance, the reaction of 2-amino-4-(5-acetylaminomethyl-2-thienyl)thiazole with bromine in acetic acid yields 2-amino-4-(5-acetylaminomethyl-2-thienyl)-5-bromothiazole hydrobromide. prepchem.com Similarly, 2-aminothiazole-4-carboxylic acid can be converted to 2-amino-5-bromothiazole-4-carboxylic acid using N-bromosuccinimide (NBS) in dimethylformamide (DMF). chemicalbook.com

The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity. Copper(II) bromide (CuBr₂) has been shown to be an effective reagent for the selective bromination of 2-amino-1,3-thiazoles at the 5-position in acetonitrile at room temperature. nih.gov Studies have shown that the bromination of certain 2-thiazolylhydrazones also occurs primarily at the 5-position of the thiazole ring. researchgate.net Furthermore, the bromination of (2E,4E)-5-aryl-2-(4-arylthiazol-2-yl)penta-2,4-dienenitriles in DMF proceeds with high regioselectivity at the C5 position of the thiazole ring. researchgate.net

In some cases, the initial product of bromination can be a dibromo adduct. For example, the bromination of 4-((3-fluorophenyl)ethynyl)thiazol-2-amine under Sandmeyer conditions can lead to a 2,5-dibromo adduct as the major product. nih.gov However, by carefully controlling the reaction temperature, it is possible to isolate the 5-bromo intermediate. nih.gov

Mechanistic Aspects of Bromination

The bromination of thiazoles, particularly those bearing an amino group, is generally considered to proceed via an electrophilic aromatic substitution (SEAr) mechanism. The high electron density at the C5 position of 2-aminothiazoles makes it susceptible to attack by an electrophilic bromine species. jocpr.com

Theoretical studies on the halogenation of thiazolo[5,4-d]thiazole (B1587360) suggest that direct C-halogenation is the favored mechanism over pathways involving intermediate N-halogenation or an addition-elimination pathway with a cyclic halonium ion intermediate. udayton.edu For 2-aminothiazoles, the halogenation is proposed to occur through an addition-elimination mechanism to yield the 2-amino-5-halothiazole. jocpr.com

The nature of the substituent on the thiazole ring can influence the reaction mechanism and outcome. For instance, the presence of an electron-donating amino group at the 2-position strongly activates the C5 position towards electrophilic attack. Conversely, electron-withdrawing groups can deactivate the ring, making bromination more challenging. ias.ac.in

Synthetic Routes from Other Halogenated Thiazole Isomers or Derivatives

Conversion of Related Bromothiazole Precursors

This compound and its derivatives can be synthesized from other brominated thiazole precursors. A key strategy involves the synthesis of a brominated thiazole core followed by the introduction or modification of the amine functionality. For example, 2,5-dibromothiazole (B130459) can react with hydroquinone (B1673460) in the presence of potassium carbonate in DMF to form a phenol (B47542) ether, which can be a precursor to more complex molecules.

The synthesis of the full family of bromothiazoles, including 2-bromothiazole (B21250), 4-bromothiazole (B1332970), 5-bromothiazole, 2,4-dibromothiazole, 2,5-dibromothiazole, and 4,5-dibromothiazole, has been achieved through sequential bromination and debromination steps. acs.orgresearchgate.net These brominated thiazoles can then serve as versatile intermediates for the synthesis of various substituted thiazoles, including aminothiazoles.

Strategies Involving Positional Isomerization

A novel halogen dance reaction has been reported for 4,5-dibromo-2,4'-bithiazole, where treatment with lithium hexamethyldisilazide (LiHMDS) results in the migration of a bromo group from the C5-position to the C2'-position of the other thiazole ring. researchgate.net While not a direct synthesis of this compound, this demonstrates the potential for positional isomerization within brominated thiazole systems. The development of catalytic methods for contra-thermodynamic positional alkene isomerization further highlights the evolving strategies for accessing specific isomers. nih.govmit.edu

Advanced Synthetic Approaches

One-Pot and Multi-Component Reactions

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. thieme-connect.comiau.irbenthamdirect.com Several MCRs have been developed for the synthesis of the thiazole nucleus, which can be adapted for the preparation of this compound derivatives. thieme-connect.com

A notable one-pot, four-step process for the synthesis of highly functionalized 5-bromo-2-aminothiazoles has been reported. researchgate.net This method involves the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate and condensation with various primary amines in ethanol (B145695). researchgate.net Another approach describes a three-component reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate to produce 1,3-thiazole derivatives. iau.ir

Catalytic Synthesis Methodologies

Catalytic methods are central to modern organic synthesis, offering elegant and efficient pathways to complex molecules like thiazol-4-amines. These methods often involve transition metal catalysts, such as palladium and copper, which facilitate bond formations that are otherwise challenging.

Palladium-catalyzed amination has been explored for the synthesis of aminothiazoles from their corresponding bromo derivatives. Research into the amination of five-membered heterocyclic halides has shown that bromothiazoles can react with various amines. For instance, the reaction of 2-bromothiazole with N-methylaniline, using a palladium acetate [Pd(OAc)2] precursor and a ferrocenyl di-tert-butylphosphine (B3029888) ligand with sodium tert-butoxide (NaOtBu) as the base, yielded the coupled product, albeit in moderate yields of 46%. acs.org Reactions involving 2-chlorobenzothiazole, a related benzo-fused analog, with secondary amines like morpholine (B109124) and dibutylamine, have also been successful, demonstrating the versatility of palladium catalysis in this context. acs.org

Copper-catalyzed reactions represent another cornerstone in the synthesis of aminothiazoles. A one-pot, three-component reaction has been developed for synthesizing N,N-diphenyl-4-(p-tolyl)thiazol-2-amine. acs.org This process involves the reaction of 2-bromo-4′-methylacetophenone, 1-phenylthiourea, and iodobenzene. The optimization of reaction conditions found that a Cu-TMEDA complex as the catalyst, with K3PO4 as the base and DMEDA as the ligand in DMSO at 120 °C, provided the target product in an 81% yield. acs.org This highlights the efficiency of copper catalysis in constructing highly substituted thiazol-amine frameworks.

Furthermore, heterogeneous catalysts offer advantages in terms of reusability and simplified workup procedures. A rapid and efficient synthesis of 4-substituted 2-aminothiazoles has been developed using copper silicate (B1173343) as a recyclable heterogeneous catalyst. nanobioletters.com The reaction between various substituted phenacyl bromides and thiourea in ethanol at reflux (78 °C) proceeds with excellent yields (up to 93%). nanobioletters.com The catalyst's ability to be recycled for several runs with only a minor decrease in product yield makes this an economically and environmentally favorable method. nanobioletters.com

A different catalytic approach involves the enantioselective synthesis of tertiary thiols using 5H-thiazol-4-ones as pronucleophiles. In a highly diastereoselective and enantioselective Michael addition, 5H-thiazol-4-ones react with nitroolefins mediated by bifunctional Brønsted base catalysts. ehu.es For example, the reaction of 5-methyl-2-(quinolin-2-yl)thiazol-4-ol with nitrostyrene (B7858105) in the presence of a specific ureidopeptide-based catalyst afforded the corresponding adduct in 93% yield and with high stereoselectivity. ehu.es This demonstrates a sophisticated catalytic strategy for creating stereochemically complex thiazole derivatives.

Table 1: Overview of Catalytic Synthesis Methods for Thiazol-4-amines and Derivatives

| Catalyst System | Reactants | Product Type | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Ferrocenyl di-tert-butylphosphine | 2-Bromothiazole, N-methylaniline | N-methyl-N-(thiazol-2-yl)aniline | NaOtBu, 100 °C | 46% | acs.org |

| Cu-TMEDA / DMEDA | 2-bromo-4′-methylacetophenone, 1-phenylthiourea, iodobenzene | N,N-diphenyl-4-(p-tolyl)thiazol-2-amine | K₃PO₄, DMSO, 120 °C | 81% | acs.org |

| Copper Silicate (heterogeneous) | Phenacyl bromide, thiourea | 4-phenylthiazol-2-amine | Ethanol, 78 °C | 93% | nanobioletters.com |

| Ureidopeptide Brønsted base | 5-methyl-2-(quinolin-2-yl)thiazol-4-ol, nitrostyrene | Michael adduct of thiazolone | CH₂Cl₂, -60 °C | 93% | ehu.es |

| CuBr₂ | 2-amino-4-phenylthiazole, piperidine | 2-amino-5-(piperidin-1-yl)-4-phenylthiazole | CH₃CN | Good | jocpr.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.govd-nb.info This technology has been successfully applied to the synthesis of this compound analogs and related thiazole structures.

The classic Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas, is particularly amenable to microwave irradiation. nih.gov A study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines demonstrated that microwave heating significantly improved the efficiency of the Hantzsch reaction. nih.gov When compared to conventional reflux conditions which required 8 hours, the microwave-assisted method furnished the desired products in higher yields within minutes. nih.gov

Microwave irradiation is also highly effective for multi-component, one-pot syntheses of thiazole derivatives. For instance, a solvent-free synthesis of (5Z)-2-amino-5-arylidene-1,3-thiazol-4(5H)-ones was achieved by reacting 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones with various amines under microwave heating. mdpi.com This approach highlights the efficiency and environmental benefits of MAOS. Similarly, the synthesis of a Schiff base ligand, (E)-2-(((5-bromophenyl)thiazol-2-yl)imino)methyl)phenol, was successfully performed using a microwave-assisted procedure, which was noted as an efficient and ecologically friendly alternative to traditional methods. nih.gov

The benefits of microwave assistance are clearly demonstrated when directly compared with conventional heating for the same reaction. In the synthesis of various thiazolopyrimidine derivatives, microwave irradiation increased reaction yields by 17-23% while drastically reducing reaction times from hours to minutes. mdpi.com This acceleration is a common feature of MAOS and is attributed to the efficient and uniform heating of the reaction mixture. nih.gov A solid-phase synthesis of a 2,4-disubstituted thiazole also utilized microwave assistance to convert a hydroxyl moiety to an amine over several steps, achieving a total reaction time of just 2 hours. scielo.org.mx

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Thiazole Derivatives

| Reaction/Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | Microwave | Minutes | Higher | nih.gov |

| Conventional (Reflux) | 8 hours | Lower | ||

| Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates | Microwave | 2-3 min | 90-95% | mdpi.com |

| Conventional | 4-5 hours | 70-75% | ||

| Ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates | Microwave | 7-10 min | 85-92% | mdpi.com |

| Conventional | 6-8 hours | 65-72% | ||

| 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones | Microwave | 60 min | 62-89% | mdpi.com |

| Conventional | Longer | Variable |

Reactivity of the Bromine Atom at the 5-Position

The bromine atom at the 5-position of the this compound ring system is the primary site for a variety of chemical transformations, enabling the synthesis of diverse and complex molecules. Its reactivity is influenced by the electron-donating amino group at the 4-position, which can affect the electron density of the thiazole ring.

The bromine atom at the 5-position of 2-aminothiazole derivatives can be displaced by strong nucleophiles. jocpr.com For instance, the bromine in 2-amino-4-methyl-5-bromothiazole undergoes facile nucleophilic displacement by a thiophenoxide anion. cdnsciencepub.com Similarly, reactions of 2-amino-5-bromo-4-phenyl-thiazole with sodium sulfide (B99878) (Na2S) or various amines can lead to the corresponding substituted products, although yields may be low under certain conditions. jocpr.com The use of copper(II) bromide (CuBr2) as a brominating agent, followed by in-situ nucleophilic substitution, has been shown to produce the desired 5-substituted-2-aminothiazoles in good yields. jocpr.com

It is important to note that the reactivity in nucleophilic substitution can be highly dependent on the specific nucleophile and reaction conditions. While some strong nucleophiles can displace the bromine, others may not be as effective.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds at the 5-position of the thiazole ring. These reactions significantly expand the synthetic utility of this compound.

The bromine atom on this compound serves as an effective handle for palladium-catalyzed C-C bond formation reactions, such as the Heck and Sonogashira couplings.

The Heck reaction , which involves the coupling of an aryl or vinyl halide with an alkene, can be utilized to introduce alkenyl substituents at the 5-position. slideshare.netwikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base to proceed. wikipedia.orgtaylorandfrancis.com The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst. wikipedia.org

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is highly valuable for synthesizing arylalkynes and conjugated enynes. libretexts.org Copper-free Sonogashira protocols have also been developed. nih.gov

Table 1: Examples of Palladium-Catalyzed C-C Bond Formation Reactions

| Reaction Type | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Heck Reaction | This compound, Alkene | Pd catalyst, Base | 5-Alkenylthiazol-4-amine |

| Sonogashira Coupling | This compound, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 5-Alkynylthiazol-4-amine |

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. nih.govacs.orgrsc.org This reaction is a significant advancement over traditional methods like nucleophilic aromatic substitution. rsc.org It can be applied to a wide range of five-membered heteroaryl halides, including bromothiazoles, and various primary and secondary amines. nih.gov The choice of ligand, base, and palladium precursor is crucial for the success of the reaction, especially with challenging substrates. nih.govacs.org For instance, the use of GPhos-supported catalysts and moderate bases like NaOTMS has been shown to be effective for the coupling of base-sensitive five-membered heteroaryl halides. nih.gov

The reaction mechanism generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the palladium(0) catalyst. rsc.org

Table 2: Key Components in Buchwald-Hartwig Amination of this compound

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3 | Facilitates the cross-coupling |

| Ligand | P(tBu)3, Xantphos, Ferrocenyl di-tert-butylphosphine | Stabilizes the palladium center and influences reactivity |

| Base | NaOt-Bu, LiHMDS, Cs2CO3, K3PO4 | Promotes deprotonation of the amine |

| Amine | Primary amines, Secondary amines (cyclic and acyclic) | Nitrogen source for the new C-N bond |

In some cases, amination of bromothiazoles can proceed to partial conversion without a catalyst, but the palladium-catalyzed reaction occurs under milder conditions and often provides improved yields. acs.org

Palladium-catalyzed cross-coupling reactions can also be employed to form C-O and C-S bonds. The Buchwald-Hartwig ether synthesis allows for the coupling of aryl halides with alcohols to form aryl ethers. Similarly, C-S bond formation can be achieved by coupling aryl halides with thiols. These methods provide a powerful alternative to traditional nucleophilic substitution reactions for the synthesis of 5-alkoxy- and 5-alkylthiothiazol-4-amines.

The general principles of these reactions are similar to the Buchwald-Hartwig amination, involving a palladium catalyst and a suitable base to facilitate the coupling of the alcohol or thiol with the bromothiazole.

Halogen-metal exchange is a valuable method for converting aryl halides into organometallic reagents, which can then be reacted with various electrophiles. tcnj.edu This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium, at low temperatures to form an aryllithium species. tcnj.eduasymchem.com This intermediate can then be "quenched" with an electrophile to introduce a new functional group.

For thiazole derivatives, 5-bromothiazoles can be converted into the corresponding 5-lithiothiazole compounds. researchgate.net These lithiated intermediates are reactive and can be quenched with electrophiles like carbon dioxide to form carboxylic acids. researchgate.net The stability of the lithiated species is a critical factor in the success of this transformation. asymchem.com In some cases, the halogen-metal exchange can be part of a "halogen dance," where the metalated species rearranges to a more thermodynamically stable isomer. rsc.orgscribd.com

Table 3: Halogen-Metal Exchange and Quenching of this compound

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Halogen-Metal Exchange | This compound, n-Butyllithium | 5-Lithiothiazol-4-amine |

| 2. Quenching | Electrophile (e.g., CO2, CH3I, Benzaldehyde) | 5-Substituted-thiazol-4-amine |

This two-step sequence provides a versatile route to a wide array of 5-substituted thiazole derivatives that may be difficult to access through other synthetic methods.

Palladium-Catalyzed Cross-Coupling Reactions

C-N Bond Formation via Cross-Coupling (Amination)

Reactivity of the Amine Group at the 4-Position

The primary amine group at the 4-position is a key site for functionalization, readily participating in reactions typical of aromatic amines.

The exocyclic amino group of this compound can be readily acylated and alkylated, although reaction conditions may need to be optimized to manage the compound's stability and reactivity.

Acylation: The amine group can be converted to an amide via reaction with acylating agents such as acyl chlorides or anhydrides. Research on the closely related 2-amino-4-halothiazoles has shown that direct acylation can sometimes lead to low yields or the formation of multiple products, including bis-acylated derivatives. researchgate.netscholaris.ca For instance, the anhydrous acylation of 2-amino-4-chlorothiazole (B36688) with O-acetylsalicyloyl chloride gave the desired product in only 19% yield. researchgate.net To circumvent these issues, a common strategy involves the protection of the amino group, for example, as a tert-butoxycarbonyl (Boc) carbamate. This protected intermediate can then be acylated under milder conditions, followed by a deprotection step to yield the desired N-acylated product cleanly and in higher yields. researchgate.netwikipedia.org

Alkylation: The primary amine can undergo alkylation with alkyl halides. These reactions typically require a base to neutralize the hydrohalic acid that is formed, which would otherwise protonate the starting amine and halt the reaction. jocpr.com The process can proceed to form secondary or tertiary amines, and ultimately quaternary ammonium (B1175870) salts with an excess of the alkylating agent. jocpr.com Photoinduced electron transfer represents a modern approach for the reductive alkylation of related 2-bromoazoles, which proceeds via radical intermediates to form Csp2–Csp3 bonds. ignited.in While specific examples for this compound are not prevalent, the general principles of amine alkylation are applicable.

Table 1: Examples of Acylation Reactions on Related Aminothiazole Scaffolds This table is generated based on data for structurally similar compounds to illustrate typical reaction conditions.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Boc-amino-4-bromothiazole | O-acetylsalicyloyl chloride, Et₃N, THF | 2-((4-Bromothiazol-2-yl)(tert-butoxycarbonyl)carbamoyl)phenyl acetate | 70% | wikipedia.org |

| 2-Amino-4-chlorothiazole | O-acetylsalicyloyl chloride, Et₃N, THF | N-(4-Chlorothiazol-2-yl)-2-acetoxybenzamide | 19% | researchgate.net |

| 2-Amino-5-(4-acetylphenylazo)-thiazole | Acetic anhydride (B1165640) (solvent-free) | N-(5-(4-Acetylphenylazo)thiazol-2-yl)acetamide | - | researchgate.net |

Primary aromatic amines, such as this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. libretexts.org This reaction is typically catalyzed by a weak acid and involves the elimination of a water molecule. libretexts.orgyoutube.com The pH must be carefully controlled; if the pH is too low, the amine becomes protonated and non-nucleophilic, and if it is too high, there is insufficient acid to protonate the hydroxyl intermediate to facilitate its removal as water. libretexts.org

While specific examples involving this compound are not extensively documented in the reviewed literature, the reaction is well-established for other aminothiazole isomers. For example, Schiff bases have been synthesized by reacting 5-(4-bromophenyl)thiazol-2-amine (B1267679) with salicylaldehyde. ignited.inmdpi.comnih.govresearchgate.net This suggests that this compound would react analogously with various aldehydes and ketones to furnish the corresponding 4-imino derivatives. These Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their biological activities. mdpi.com

Table 2: Condensation Reaction of a Related Aminothiazole with an Aldehyde This table illustrates a typical Schiff base formation.

| Amine Reactant | Aldehyde Reactant | Product (Schiff Base) | Reaction Conditions | Reference |

|---|---|---|---|---|

| 5-(4-Bromophenyl)thiazol-2-amine | Salicylaldehyde | (E)-2-(((5-(4-Bromophenyl)thiazol-2-yl)imino)methyl)phenol | Conventional heating or microwave-assisted | ignited.inmdpi.comnih.gov |

The primary amino group at the 4-position can be converted into a diazonium salt (R-N₂⁺X⁻) through a process called diazotization. byjus.comorganic-chemistry.org This reaction is typically carried out at low temperatures (0–5 °C) using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid. byjus.com The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles, often in the presence of a copper(I) catalyst in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

This methodology allows for the introduction of halides (Cl, Br, I), cyano (CN), hydroxyl (OH), and other functional groups onto the thiazole ring in place of the amino group. wikipedia.orgorganic-chemistry.org Research has demonstrated the successful diazotization of related aminothiazoles. For instance, 5-bromothiazol-2-amine (B145681) has been diazotized and coupled with 4-bromopyridine-2,6-diamine to form an azo dye. isca.mejournalijar.com In a reaction highly relevant to the title compound, ethyl 2-amino-5-bromothiazole-4-carboxylate was converted to the corresponding 2-iodo derivative via a Sandmeyer-type iodination. nih.gov This was achieved by forming the diazonium salt with sodium nitrite in a mixture of phosphoric and nitric acid, followed by treatment with potassium iodide. nih.gov This transformation highlights the utility of diazotization as a key strategy for functionalizing the C4 position of the 5-bromothiazole core.

Condensation Reactions (e.g., Schiff Base Formation)

Reactivity of the Thiazole Ring System

The thiazole ring itself is an aromatic system, but its reactivity is significantly influenced by the presence of the sulfur and nitrogen heteroatoms, as well as the activating amino group and the deactivating bromo substituent.

The thiazole ring is generally resistant to electrophilic aromatic substitution (EAS) compared to benzene, but the presence of the strongly activating amino group at C4 enhances the ring's reactivity. ias.ac.in In 2-aminothiazoles, electrophilic substitution, such as halogenation and nitration, occurs with great ease and is directed to the C5 position. jocpr.comias.ac.in

For this compound, the C5 position is already substituted. The directing effects of the C4-amino group (activating, ortho-, para-directing) and the C5-bromo group (deactivating, ortho-, para-directing) would both favor substitution at the C2 position. However, electrophilic substitution at C2 of the thiazole ring is generally less favorable than at C5 or C4. ias.ac.in

A notable reaction occurs in the nitration of 2-acetamido-5-bromothiazole, where the incoming nitro group replaces the bromine atom at the C5 position, a process known as ipso-substitution. ias.ac.in It is plausible that this compound could undergo similar ipso-substitutions under specific electrophilic conditions. Furthermore, studies on the bromination of 4-(phenylethynyl)thiazol-2-amine showed that halogenation occurs first at the C5 position, followed by a Sandmeyer reaction at the C2-amino group to yield a dibromo-substituted product. nih.gov

The thiazole ring in this compound can undergo both oxidation and reduction, providing pathways to different classes of compounds.

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation. It can be oxidized to form the corresponding sulfoxide (B87167) or, under stronger conditions, the sulfone. This transformation alters the electronic properties and steric profile of the ring system.

Reduction: The thiazole ring can be reduced to a thiazolidine, which is the fully saturated analog. Additionally, functional groups attached to the ring can be selectively reduced. For example, a nitrile group on a related 2-(2-bromothiazol-4-yl)acetonitrile (B1511778) can be reduced to a primary amine using reducing agents like lithium aluminum hydride, without affecting the thiazole ring or the bromine atom. smolecule.com

Derivatization for Macrocyclic or Polymeric Architectures

The bifunctional nature of this compound, featuring a nucleophilic amino group and a carbon-bromine bond amenable to cross-coupling reactions, makes it a promising, albeit underexplored, building block for the synthesis of complex macrocyclic and polymeric structures. While specific literature detailing the incorporation of this compound into such architectures is scarce, its reactivity can be inferred from studies on closely related isomers and the well-established chemistry of its functional groups. Derivatization strategies can target either the amino group or the bromine atom, or both, to create monomers suitable for polymerization or cyclization reactions.

Two primary pathways for derivatization include:

Functionalization via the Amino Group: The 4-amino group can be readily converted into various functional handles such as amides or imines (Schiff bases). These reactions create linkages that can be part of a polymer backbone or a macrocyclic ring.

Functionalization via the Bromo Group: The bromine atom at the 5-position serves as a versatile handle for modern transition-metal-catalyzed cross-coupling reactions. wikipedia.org This allows for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the connection of the thiazole core to other molecular fragments. eie.gr

Amide and Imine Formation for Polymer Precursors

The primary amine of this compound can react with acyl chlorides or dicarboxylic acids to form amide bonds. For instance, reaction with a diacyl chloride, such as terephthaloyl chloride, could yield a bifunctional monomer. This monomer, still possessing the reactive bromine atom, could then be subjected to polymerization. Alternatively, two equivalents of this compound can be reacted with one equivalent of a diacyl chloride to form a larger building block, which could then undergo macrocyclization or further polymerization via its two bromine handles.

Similarly, condensation of the amino group with dialdehydes can form Schiff base linkages. The resulting di-imine structures are common precursors for macrocycles, often formed through [2+2] or [3+3] cyclocondensation reactions, sometimes facilitated by a metal-ion template. bldpharm.com

The table below illustrates a proposed reaction for creating an amide-linked dimer from this compound, a potential precursor for more complex architectures.

Table 1: Proposed Synthesis of an Amide-Linked Dimer of this compound

| Reactant 1 | Reactant 2 | Proposed Product | Potential Application |

|---|---|---|---|

| This compound (2 eq.) | Terephthaloyl chloride (1 eq.) | N,N'-(1,4-Phenylenebis(carbonyl))bis(this compound) | Precursor for polyamides or macrocycles via cross-coupling at the bromine sites. |

Cross-Coupling Reactions for Extending Conjugation

The bromine atom at the C5 position of the thiazole ring is a key site for derivatization using palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Sonogashira reactions. wikipedia.org These methods are fundamental in polymer chemistry for creating conjugated polymers, which are of interest in materials science.

For example, a Suzuki coupling reaction between this compound and an aryl-diboronic acid could lead to the formation of a π-conjugated polymer where the thiazole unit is integrated into the main chain. To achieve this, the amino group would likely need to be protected (e.g., via acylation) to prevent side reactions with the coupling reagents. A patent describing the acylation of the isomer 2-amino-5-bromothiazole demonstrates the feasibility of this protection/functionalization step. google.com After polymerization, the protecting group could potentially be removed to expose the free amino group for further functionalization of the polymer.

The table below outlines potential cross-coupling reactions to form polymer building blocks or directly synthesize polymers.

Table 2: Potential Cross-Coupling Reactions for Polymer Synthesis

| Coupling Reaction | Thiazole Derivative | Coupling Partner | Potential Product Type |

|---|---|---|---|

| Suzuki Coupling | N-(5-Bromothiazol-4-yl)acetamide | 1,4-Benzenediboronic acid | Alternating copolymer |

| Stille Coupling | N-(5-Bromothiazol-4-yl)acetamide | 2,5-Bis(tributylstannyl)thiophene | Conjugated polymer |

By combining these derivatization strategies, this compound can be envisioned as a versatile component in the construction of novel functional macrocycles and polymers. The strategic functionalization of its amino and bromo groups allows for a modular approach to designing complex molecular architectures.

As a Versatile Building Block for Heterocyclic Systems

The unique arrangement of a primary amine adjacent to an endocyclic nitrogen atom makes 4-aminothiazoles, in general, ideal precursors for the construction of fused N-heterocycles. The bromine atom at the 5-position provides a subsequent handle for further molecular diversification.

While specific examples starting from this compound are not prevalent in the literature, the compound is an ideal theoretical precursor for synthesizing thiazolo[4,5-d]pyrimidines . This class of fused heterocycles is of interest in medicinal chemistry. The synthesis would typically involve the reaction of the 1,3-diamine-like system of the 4-aminothiazole moiety with a suitable 1,3-dielectrophile or its equivalent.

The general approach, known as the Traube purine (B94841) synthesis, can be adapted for this purpose. The reaction of the 4-amino group and the adjacent thiazole ring nitrogen (N3) with various carbonyl-containing reagents would lead to the formation of the fused pyrimidine (B1678525) ring.

Table 1: Potential Reactions for Fused Thiazole Synthesis

| Reagent | Potential Product Type | Reaction Principle |

|---|---|---|

| Formic Acid / Triethyl Orthoformate | Thiazolo[4,5-d]pyrimidine (B1250722) | Cyclocondensation to form the pyrimidine ring. |

| Urea / Phosgene Equivalent | Thiazolo[4,5-d]pyrimidin-7-one | Reaction with the diamine system to introduce a carbonyl group into the new ring. |

| Isothiocyanates | Thiazolo[4,5-d]pyrimidine-7-thione | Formation of a thiourea intermediate followed by intramolecular cyclization. |

Following the creation of the core thiazolo[4,5-d]pyrimidine scaffold, the bromine atom at the original 5-position (now the 2-position of the fused system, depending on nomenclature) would remain intact, allowing for further functionalization via cross-coupling reactions.

The term polyheterocyclic scaffolds refers to complex molecules containing multiple interconnected heterocyclic rings. This compound serves as a potential starting point for such systems by leveraging its two distinct reactive handles sequentially.

A synthetic strategy could involve:

Annulation: First, the 4-amino group can be used to build a fused ring system, such as the thiazolo[4,5-d]pyrimidine mentioned previously. nih.gov

Cross-Coupling: The 5-bromo position can then be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig) to attach other heterocyclic or aromatic moieties. nih.gov

This stepwise approach allows for the controlled construction of complex, multi-ring systems where the thiazole core is centrally located. Although many methods exist for synthesizing fused heterocyclic compounds, specific documented pathways initiating from this compound are not widely reported. clockss.orgnih.gov

Synthesis of Fused Thiazole Derivatives

In the Preparation of Complex Organic Molecules

Beyond fused systems, the reactive sites on this compound make it a candidate for creating key intermediates used in the synthesis of larger, functional molecules.

The 4-amino group of this compound can be readily converted into other functionalities suitable for coordinating to metal ions, making it a potential precursor for ligand synthesis. For instance, condensation of the amino group with aldehydes or ketones would produce Schiff base ligands. These imine-containing ligands are important in coordination chemistry and catalysis.

While numerous studies report the synthesis of Schiff base ligands and their metal complexes from 2-aminothiazole derivatives, nih.govresearchgate.netekb.eguobaghdad.edu.iq similar reports for the 4-amino isomer are scarce. Theoretically, a Schiff base derived from this compound could coordinate to a metal center through the imine nitrogen and the thiazole ring nitrogen, forming a stable chelate ring. The bromo-substituent would offer a site for further modification of the ligand's electronic or steric properties post-coordination.

Table 2: Potential Ligand Precursor Transformations

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Use |

|---|---|---|---|

| Condensation | Salicylaldehyde | Imino-phenol (Schiff Base) | Multidentate ligand for metal complexes. researchgate.net |

| Acylation | Acetyl Chloride | Amide | Modified ligand backbone. |

Functional materials, such as organic semiconductors, dyes, and nonlinear optical materials, often consist of conjugated π-systems. This compound could serve as an intermediate in the synthesis of such materials. The key feature for this application is the 5-bromo substituent, which is a critical handle for palladium-catalyzed cross-coupling reactions. acs.orgacs.org These reactions are fundamental for constructing the extended conjugated systems required for many functional materials. rsc.orgresearchgate.net

A typical synthetic route would involve a Suzuki or Stille coupling reaction between the 5-bromothiazole moiety and a boronic acid (or ester) or an organostannane derivative of another aromatic or heteroaromatic ring. The amino group could be protected or transformed prior to coupling to tune the final material's properties. For example, converting the amino group to a donor or acceptor group can modulate the electronic band gap of a resulting conjugated polymer. Although aminothiazoles are known to be useful in the synthesis of polymers and dyes, specific examples utilizing the 5-bromo-4-amino isomer are not well-documented in the literature. rsc.org

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT), are fundamental to investigating the molecular properties of this compound and its analogs. DFT calculations offer a balance between computational cost and accuracy, making them a popular choice for exploring the electronic characteristics and reactivity of thiazole systems. mjcce.org.mk These studies often involve optimizing the molecular geometry to its lowest energy state and then calculating a variety of electronic descriptors. researchgate.net

The electronic structure of a molecule is key to its chemical behavior. DFT calculations are used to analyze the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. researchgate.net

The bromine substituent at position 5 and the amino group at position 4 significantly influence the electronic distribution within the thiazole ring through their electron-withdrawing and donating effects, respectively. This modulation of the electronic landscape is crucial for the molecule's interaction with other chemical species.

As an illustrative example, quantum chemical parameters were calculated for the related isomer, 5-bromothiazol-2-amine (BTA), as part of a study on corrosion inhibition. These parameters provide insight into the electronic properties that govern molecular interactions.

| Parameter | Symbol | Value (in vacuo) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.61 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.42 eV |

| Energy Gap | ΔE (ELUMO - EHOMO) | 5.19 eV |

| Ionization Potential | I | 6.61 eV |

| Electron Affinity | A | 1.42 eV |

| Electronegativity | χ | 4.015 |

| Global Hardness | η | 2.595 |

| Global Softness | σ | 0.192 |

| Dipole Moment | μ | 3.58 D |

Computational methods are powerful tools for predicting the reactivity of molecules and elucidating reaction mechanisms. By analyzing the frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack. For thiazole derivatives, the bromine atom at the 5-position is often identified as a potential leaving group, making it a key site for nucleophilic substitution and cross-coupling reactions. vulcanchem.com

DFT calculations have been employed to model complex reaction pathways. For example, in a study of related N-thiazolyl compounds, calculations at the B3LYP/6-31+G* level of theory were used to investigate an unexpected reaction with glutathione. rsc.org The study proposed a mechanism involving a tautomeric form of the thiazole reactant that undergoes a two-step addition-1,2-migration process, demonstrating how computational chemistry can unravel intricate reaction details. rsc.org Furthermore, theoretical studies on palladium-catalyzed amination reactions of heterocyclic halides have provided a mechanistic framework, involving steps like oxidative addition and reductive elimination, which is crucial for predicting reaction outcomes and optimizing conditions. acs.org

Electronic Structure Analysis

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into conformational changes, stability, and intermolecular interactions in a simulated environment that can mimic biological conditions. acs.org For derivatives of this compound, MD simulations can be used to explore their behavior in complex systems, such as their interaction with biological macromolecules or their stability in different solvents.

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand bound to its protein target. For instance, in a study on 2-amino thiazole derivatives as potential kinase inhibitors, MD simulations were performed using software like Desmond with the OPLS 4 force field. acs.org These simulations, often run for periods up to 100 nanoseconds, analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to confirm the stability of the protein-ligand complex, providing a dynamic view that complements static docking models. acs.org

Structure-Reactivity Relationship Studies (SRR)

Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's chemical structure with its reactivity or biological activity. Computational approaches play a vital role in establishing these relationships quantitatively.

One prominent method is the Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models are developed to predict the biological activity of new compounds based on a set of calculated molecular descriptors. In a study of 2-amino thiazole derivatives targeting aurora kinases, a QSAR model was generated that successfully predicted anticancer activity. acs.orgnih.gov The model identified several key descriptors that influence activity.

| Descriptor Type | Descriptor Name | Significance |

|---|---|---|

| Topological | PSA (Polar Surface Area) | Relates to membrane permeability and drug transport. |

| Electrostatic | EstateVSA5 | Describes van der Waals surface area related to specific electrotopological states. |

| MATSp5 | A 2D autocorrelation descriptor related to polarizability. | |

| Geometric | MoRSEP3 | A 3D-MoRSE (Molecule Representation of Structures based on Electron diffraction) descriptor encoding 3D structural information. |

| RDFC24 | A 3D RDF (Radial Distribution Function) descriptor. |

These studies highlight that parameters related to atomic volume, charge, and electronegativity are crucial in designing new compounds with desired activities. acs.orgnih.gov SRR can also be more direct, as seen in a study where calculations revealed that the competition between deprotonation and nucleophilic addition dictates the reaction rate of certain thiazole derivatives. rsc.org

Prediction of Synthetic Pathways and Reaction Outcomes

While no single computational tool can predict an entire multi-step synthesis from scratch, theoretical calculations are instrumental in planning and optimizing synthetic routes. By providing insights into molecular reactivity, computational chemistry helps chemists select appropriate reagents and conditions to achieve a desired transformation and minimize byproducts. acs.org

For this compound, understanding the reactivity of the C-Br bond is key. vulcanchem.com Computational studies can predict the feasibility of using this site for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, which are common strategies for elaborating the thiazole core. acs.orgacs.org For example, mechanistic studies of palladium-catalyzed aminations show that the choice of ligand on the palladium catalyst is critical and that the concentration of the active Pd(0) species can be the limiting factor for reactions involving electron-rich heterocycles. acs.org This knowledge, derived from computational and experimental work, allows for the rational design of synthetic pathways with higher yields and selectivity.

Advanced Spectroscopic and Analytical Characterization Techniques in 5 Bromothiazol 4 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 5-Bromothiazol-4-amine, offering detailed information at the atomic level.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and structure of this compound and its derivatives. In the ¹H NMR spectrum, the thiazole (B1198619) ring protons typically appear in the aromatic region. For instance, in a related compound, 5-bromo-N-methyl-1,3-thiazol-2-amine, the thiazole ring protons are observed between δ 7.2-7.5 ppm. The amino group protons (-NH₂) of this compound would also produce a characteristic signal.

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. The bromine atom at the 5-position significantly influences the chemical shifts of the adjacent carbon atoms due to its electron-withdrawing nature. For a similar compound, 5-bromo-1,3-thiazol-2-amine, ¹³C NMR data has been recorded, providing a reference for the expected chemical shifts in this compound. nih.gov The structural elucidation is further supported by comparing experimental data with predicted spectra and data from analogous structures. guidechem.com

Table 1: Representative NMR Data for Thiazole Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ ppm) |

| 5-bromo-N-methyl-1,3-thiazol-2-amine | ¹H | Not Specified | 7.2-7.5 (thiazole protons) |

| 2-Amino-5-bromothiazole | ¹H | Not Specified | Data Available chemicalbook.com |

| 5-bromo-1,3-thiazol-2-amine | ¹³C | Not Specified | Data Available nih.gov |

Variable Temperature NMR for Conformational Studies

Variable temperature (VT) NMR is a powerful technique to study dynamic processes such as conformational changes and tautomeric equilibria. While specific VT-NMR studies on this compound are not extensively documented in the provided results, the methodology is highly relevant. For related heterocyclic systems, VT-NMR has been used to investigate the equilibrium between different conformers or tautomers by observing changes in the NMR spectrum as a function of temperature. rsc.org Such studies could reveal information about the rotational barriers around the C-N bond of the amino group and any potential prototropic tautomerism involving the thiazole ring and the amine substituent.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.

LC-MS for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely employed to assess the purity of synthesized this compound and to analyze reaction mixtures. isca.menih.govasianpubs.org The liquid chromatograph separates the target compound from any impurities or by-products, and the mass spectrometer provides the molecular weight of each separated component. researchgate.net For example, in the synthesis of related bithiazole compounds, LC-MS analysis was used to monitor reaction completion and confirm the purity of the final products, which often exceeded 90%. nih.gov High-resolution mass spectrometry (HRMS) can further provide the exact mass, which helps in confirming the elemental composition of the molecule. rsc.org

Table 2: Mass Spectrometry Data for a Related Thiazole Derivative

| Compound | Ionization Method | m/z (Observed) | m/z (Calculated) |

| C₆H₃BrNOS⁺ | [M+H]⁺ | 215.9107 | 215.9113 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands. Key expected vibrations include N-H stretching of the primary amine group, C=N and C=C stretching of the thiazole ring, and the C-Br stretching vibration. In similar thiazole derivatives, N-H stretching bands are typically observed around 3300 cm⁻¹, while C-Br stretches appear at approximately 550-600 cm⁻¹. The presence and position of these bands provide a molecular fingerprint, aiding in the structural confirmation of the compound. isca.menih.gov

Table 3: Typical IR Absorption Frequencies for Functional Groups in Thiazole Derivatives

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretch | ~3300 |

| C=N (Thiazole Ring) | Stretch | Not Specified |

| C=C (Thiazole Ring) | Stretch | Not Specified |

| C-Br | Stretch | ~550-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* transitions within the thiazole ring and associated chromophores. isca.menih.gov The position of the maximum absorption wavelength (λ_max) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. isca.me Studies on related azo dyes containing a 5-bromothiazole (B1268178) moiety have shown that the electronic spectra are solvent-dependent, with bathochromic (red) shifts observed in more polar solvents. isca.me This technique is also valuable for quantitative analysis and for studying the electronic properties of the molecule. nih.gov

Table 4: UV-Vis Spectroscopy in Characterization

| Technique | Application | Finding |

| UV-Vis Spectroscopy | Structural Confirmation | Confirms the structure of synthesized dyes containing 5-bromothiazole. isca.me |

| UV-Vis Spectroscopy | Solvatochromism Studies | Shows a medium red shift in various solvents, indicating moderate solvent dependency. isca.me |

| UV-Vis Spectroscopy | Electronic Properties | Characterizes electronic transitions in Schiff base ligands and their metal complexes derived from bromothiazole compounds. nih.govmdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for structure-based drug design and understanding chemical reactivity. nih.gov

While a specific crystal structure for this compound is not widely reported, analysis of closely related derivatives provides significant insight. For instance, the crystal structure of N,4-diheteroaryl 2-aminothiazole (B372263) mono-hydrobromide salts has been determined, revealing the protonation sites and hydrogen bonding patterns within the crystal lattice. d-nb.info In a study of imidazothiazole derivatives, which can be synthesized from 4-bromothiazol-2-amine, X-ray crystallography was used to confirm the molecular structure of the resulting complex with its target protein, guiding further lead optimization. nih.gov

A detailed crystallographic analysis was performed on Ethyl 2-amino-5-bromothiazole-4-carboxylate , a compound structurally similar to this compound. The data confirmed the molecular structure and provided key geometric parameters. grafiati.com

| Parameter | Value |

|---|---|

| Compound | N-(4-(Pyrazin-2-yl)thiazol-2-yl)-4-methylpyridin-2-amine mono-hydrobromide |

| Formula | C13H12BrN5S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.0754(10) |

| b (Å) | 9.1437(6) |

| c (Å) | 11.3320(8) |

| β (°) | 107.456(3) |

| Volume (ų) | 1391.2(2) |

| Z | 4 |

Chromatographic Methods for Purity and Isolation

Chromatography is essential for separating components of a mixture, assessing purity, and isolating target compounds. High-performance liquid chromatography and thin-layer chromatography are routinely used in the synthesis and analysis of this compound and its derivatives.

HPLC is a premier technique for the separation, identification, and quantification of compounds. researchgate.net For polar and ionizable compounds like aminothiazoles, reversed-phase HPLC (RP-HPLC) is the most common approach. rsc.orgpitt.edu The separation of isomers, which often have very similar properties, requires careful optimization of columns and mobile phase conditions. sielc.comlcms.cz

In the analysis of aminothiazole derivatives, pre-column derivatization may be employed to enhance detection, especially for primary amines that lack a strong chromophore. globalauthorid.com The purity of final compounds in research is often confirmed to be ≥95% by LC/MS analysis. sigmaaldrich.com For instance, the purity of various 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-arylthiazoles was evaluated using HPLC. sigmaaldrich.com

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | C18 (Reversed-Phase) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and a volatile buffer (e.g., formate (B1220265), acetate) |

| Buffer pH | Typically between 2.8 and 4.8 for formate or 3.8 and 5.8 for acetate (B1210297) to ensure consistent ionization pitt.edu |

| Detection | UV detector (e.g., at 220 and 254 nm) sigmaaldrich.com or Mass Spectrometry (MS) |

| Flow Rate | Typically 1.0 mL/min sigmaaldrich.com |

| Temperature | Often thermostated, e.g., at 40 °C sigmaaldrich.com |

TLC is a rapid, simple, and inexpensive method used to monitor reaction progress, identify compounds in a mixture, and determine appropriate solvent systems for column chromatography. wisc.eduiitg.ac.in The technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. wisc.eduiitg.ac.in

For aminothiazole derivatives, reaction progress is frequently monitored by TLC. mdpi.commdpi.comnih.govmdpi.com For example, the synthesis of a Schiff base from 5-(4-bromophenyl)thiazol-2-amine (B1267679) was monitored using a mobile phase of hexane (B92381) and ethyl acetate in an 8:2 ratio. mdpi.com The choice of eluent is critical; for polar compounds, mixtures like ethyl acetate/butanol/acetic acid/water can be used, while for basic compounds, a mobile phase containing ammonium (B1175870) hydroxide (B78521) in methanol (B129727) and dichloromethane (B109758) may be employed. libretexts.org

Visualization of the separated spots on the TLC plate is achieved using various methods, as most aminothiazoles are colorless. The most common non-destructive method is exposure to UV light (254 nm), where UV-active compounds appear as dark spots on a fluorescent background. libretexts.org Chemical stains can also be used; for instance, a freshly made solution of sodium nitrite (B80452) in hydrochloric acid can make thiazole derivatives appear as light green spots upon heating. epfl.ch

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel F254 plates mdpi.com |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (8:2 or 2:8 v/v) mdpi.com, Toluene:Ethyl Acetate (2:1 v/v) mdpi.com |

| Application | Spotting of a dilute solution of the compound onto the baseline of the plate libretexts.org |

| Development | In a closed chamber saturated with solvent vapors merckmillipore.com |

| Visualization | UV light (254 nm) libretexts.org, Iodine vapor, chemical stains (e.g., NaNO₂/HCl for thiazoles epfl.ch) |

High-Performance Liquid Chromatography (HPLC)

Elemental Analysis

Elemental analysis is a cornerstone technique for confirming the chemical purity and empirical formula of a synthesized compound. It precisely measures the weight percentage of elements like carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally found percentages are then compared to the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity. rsc.orgresearchgate.net

This method has been widely applied to confirm the structures of various thiazole derivatives. mdpi.comignited.in For instance, in the synthesis of Schiff base ligands from 5-(4-bromophenyl)thiazol-2-amine and their subsequent metal complexes, elemental analysis was a key characterization step. mdpi.comresearchgate.net Similarly, a series of 4-phenylthiazole (B157171) derivatives, synthesized from 4-bromothiazole (B1332970), were analyzed to confirm their composition. rsc.orgrsc.org

| Compound | Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| [Ru(p-cym)Cl(4-(4-(methylsulfonyl)phenyl)thiazole)]·0.25C₄H₈O₂·0.30H₂O | C₂₀H₂₂ClNO₂RuS₂ | C | 47.01 | 46.66 |

| H | 4.62 | 4.36 | ||

| N | 2.61 | 2.74 | ||

| S | 11.95 | 11.70 |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edu This technique is primarily used to evaluate the thermal stability of materials and to study their decomposition patterns. etamu.edumdpi.com The TGA curve provides information about the temperatures at which decomposition events occur and the mass loss associated with each step.

TGA has been used to characterize the thermal properties of metal complexes derived from bromothiazole-containing ligands. mdpi.comresearchgate.net For example, Schiff base complexes of Ni(II) and Zn(II) synthesized with a ligand derived from 5-(4-bromophenyl)thiazol-2-amine were evaluated by TGA to understand their thermal stability. mdpi.comignited.in The decomposition of conductive polyaniline (PANI) and its derivatives has also been studied using TGA, showing that decomposition typically begins at temperatures above 300°C. redalyc.org For high-energy derivatives of other nitrogen-containing heterocycles, TGA reveals decomposition temperatures and kinetics, which are crucial for assessing their stability. mdpi.com

| Compound Type | Atmosphere | Onset of Decomposition (°C) | Residue at 700°C (%) |

|---|---|---|---|

| Polyaniline (PANI) | Nitrogen | 473 | 49.2 |

| Poly(o-methoxyaniline) (POMA) | Nitrogen | 362 | 51.0 |

| Poly(o-ethoxyaniline) (POEA) | Nitrogen | 337 | 41.7 |

Green Chemistry Principles and Sustainable Synthetic Approaches for 5 Bromothiazol 4 Amine

Atom Economy and Yield Optimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. In the synthesis of 5-Bromothiazol-4-amine and related compounds, maximizing atom economy and reaction yield is crucial for sustainability.

One-pot synthesis methods are particularly effective in improving atom economy by minimizing the number of separate reaction and purification steps. For instance, a one-pot method for preparing highly functionalized 5-bromo-2-aminothiazoles has been developed, which avoids the use of metal catalysts and elemental halogens. researchgate.net This approach not only simplifies the process but also reduces waste.

Optimizing reaction conditions is another key strategy. In the synthesis of related brominated thiazole (B1198619) derivatives, careful control over parameters like temperature, stoichiometry, and catalyst loading has been shown to significantly improve yields. For example, in a multi-step synthesis, optimizing the temperature and catalyst concentration in a palladium-catalyzed cyclization step increased the yield from 75% to 88%. Similarly, adjusting the base and solvent in an etherification step improved the yield from 60% to 78%.

The choice of reagents also plays a significant role. The use of α-tosyloxy ketones and various thioamides has been reported as a green protocol for accessing substituted thiazoles. researchgate.net This method demonstrates how selecting appropriate starting materials can lead to higher yields and a more sustainable process.

Table 1: Comparison of Conventional vs. Optimized Synthesis Yields for a Related Bromothiazole Derivative

| Step | Reaction | Conventional Yield | Optimized Yield | Key Optimization Parameter(s) |

|---|---|---|---|---|

| 1 | Thiazole Synthesis | 75% | 88% | Ligand selection for Pd(OAc)₂ catalyst, temperature control |

This table illustrates how targeted optimizations in a synthetic route can lead to substantial improvements in reaction yields.

Solvent Selection and Minimization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The ideal green solvent is non-toxic, non-flammable, readily available, and recyclable.

In the synthesis of this compound and its derivatives, a variety of solvents have been investigated to improve the environmental profile of the reactions. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used to enhance nucleophilicity in substitution reactions. However, these solvents can be difficult to remove and may have associated health and environmental concerns.

More sustainable alternatives are actively being explored. For instance, 2-methyltetrahydrofuran (B130290) (MeTHF), derived from renewable resources, has been shown to be an effective solvent in the synthesis of related compounds, offering good yields and cleaner reaction profiles. In some cases, solvent-free protocols have been developed, which significantly improve atom economy and minimize waste. These solvent-free reactions are often driven by thermal or microwave energy.

Water is another environmentally benign solvent that has been utilized in the synthesis of related thiazole derivatives, particularly in microwave-assisted reactions. mdpi.comresearchgate.net The use of water, often in combination with a phase-transfer catalyst or a co-solvent like polyethylene (B3416737) glycol (PEG), can lead to high yields and reduced environmental impact. mdpi.com

Table 2: Green Solvents and Their Applications in Thiazole Synthesis

| Solvent | Application | Advantages |

|---|---|---|

| 2-Methyltetrahydrofuran (MeTHF) | Nucleophilic substitution | Derived from renewables, cleaner reaction profile |

| Water | Microwave-assisted synthesis | Environmentally benign, non-toxic |

| Polyethylene Glycol (PEG) | Co-solvent with water | Biodegradable, enhances solubility |

This table highlights some of the greener solvent alternatives being employed in the synthesis of thiazole compounds.

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysts play a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The development of novel catalysts is a key area of research for the sustainable synthesis of this compound and its derivatives.

Palladium-based catalysts are frequently used in cross-coupling reactions to form C-N and C-C bonds, which are essential steps in the synthesis of many complex thiazole-containing molecules. nih.govnih.gov Research has focused on developing highly active and selective palladium catalysts that can function at low loadings, thereby reducing costs and metal contamination in the final product. nih.gov For example, the development of the EPhos ligand for palladium-catalyzed C-N cross-coupling reactions has enabled the efficient synthesis of 4-arylaminothiazoles, which were previously difficult to access. nih.gov

In addition to palladium, other metal catalysts and organocatalysts are also being explored. For instance, Lewis acids have been used to mediate cyclization reactions, offering a milder and more selective alternative to traditional methods. The development of bifunctional phosphine (B1218219) catalysts has enabled asymmetric syntheses, leading to the formation of chiral thiazole derivatives with high enantiomeric excess. acs.org

The choice of catalyst can also influence the reaction pathway and minimize the formation of by-products. For example, in the synthesis of a related bromothiazole derivative, screening different palladium catalysts and ligands was crucial for optimizing the yield and selectivity of a key coupling step.